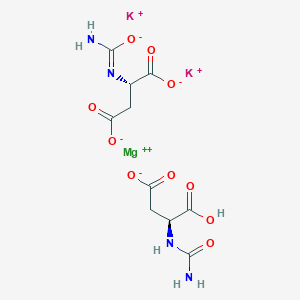
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is a compound composed of two molecules of aspartic acid and one molecule of a magnesium or dipotassium salt. It is a white, odourless, and crystalline solid with a melting point of about 200-203°C. Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is used as a reagent in various laboratory experiments and as a building block in the synthesis of various organic compounds. It has been extensively studied in recent years due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has been used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. It has also been used as a building block in the synthesis of various peptide and nucleotide analogues. It has also been used in the study of enzyme kinetics and protein structure-function relationships.
Mecanismo De Acción
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) is an anionic compound that is capable of forming strong hydrogen bonds with other molecules. This property allows it to interact with proteins and enzymes, thus affecting their structure and function. It is also capable of forming complexes with metal ions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including those involved in the metabolism of amino acids and nucleotides. It has also been shown to affect the activity of various ion channels, including those involved in the regulation of cell membrane potential and calcium homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) has several advantages in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in water, so it must be dissolved in an appropriate solvent prior to use. It is also not very soluble in organic solvents, so it must be used in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1). It could be used to study the structure and function of various proteins and enzymes. It could also be used to study the effects of various drugs and chemicals on the activity of proteins and enzymes. It could also be used in the synthesis of various peptide and nucleotide analogues. Finally, it could be used in the development of new drugs and therapeutic agents.
Métodos De Síntesis
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) can be synthesized by reacting a solution of aspartic acid with a solution of the appropriate magnesium or dipotassium salt. The reaction is conducted in an aqueous solution at a temperature of about 80-90°C. The reaction is complete when the pH of the solution reaches 4.5-5.0. The product is then isolated by filtration and dried under vacuum.
Propiedades
IUPAC Name |
magnesium;dipotassium;(2S)-2-[[amino(oxido)methylidene]amino]butanedioate;(3S)-3-(carbamoylamino)-4-hydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8N2O5.2K.Mg/c2*6-5(12)7-2(4(10)11)1-3(8)9;;;/h2*2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);;;/q;;2*+1;+2/p-4/t2*2-;;;/m00.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJAFLINIXHMM-PXYKVGKMSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)C(=O)[O-].C(C(C(=O)[O-])N=C(N)[O-])C(=O)[O-].[Mg+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)N)C(=O)[O-].C([C@@H](C(=O)[O-])N=C(N)[O-])C(=O)[O-].[Mg+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12K2MgN4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamoyl-Asp-OH magnesium salt/Carbamoyl-Asp-OH dipotassium salt (1:1) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)






2, min. 95%](/img/structure/B6291211.png)
2, min. 95%](/img/structure/B6291215.png)
![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)
![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)
